Structural Differentiation: 4-Methoxybenzyl Urea Substituent vs. o-Tolyl, 2-Chlorophenyl, and Benzhydryl Analogs
The target compound bears a 4-methoxybenzyl group on the terminal urea nitrogen. The closest commercially available analogs—1-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(o-tolyl)urea (CAS 1234898-94-2), 1-(2-chlorophenyl)-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea, and 1-benzhydryl-3-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)urea—replace this group with o‑tolyl, 2‑chlorophenyl, and benzhydryl, respectively . In the Merck patent U.S. 9,770,446 B2, the identity of the terminal urea substituent (Ar or benzyl variant) is a primary driver of Tankyrase/PARP‑1 inhibitory activity; the patent explicitly enumerates 4-methoxyphenyl and 4-methoxybenzyl as distinct, preferred embodiments [1]. Consequently, the 4‑methoxybenzyl substituent defines a unique chemical space relative to the o‑tolyl, 2‑chlorophenyl, and benzhydryl analogs, although no head‑to‑head bioactivity comparison has been published for these exact compounds.
| Evidence Dimension | Terminal urea N-substituent identity |
|---|---|
| Target Compound Data | 4-methoxybenzyl (CAS 1234932-14-9) |
| Comparator Or Baseline | o-tolyl (CAS 1234898-94-2); 2-chlorophenyl; benzhydryl |
| Quantified Difference | Qualitative structural difference; no quantitative bioactivity data available for direct comparison |
| Conditions | Chemical structure comparison based on vendor catalogs and patent disclosures |
Why This Matters
The 4-methoxybenzyl group confers distinct hydrogen‑bond acceptor and steric properties that are expected to influence target binding and selectivity, justifying procurement of this specific compound for SAR exploration rather than a cheaper or more readily available analog.
- [1] Buchstaller, H.-P. & Dorsch, D. Piperidine urea derivatives. U.S. Patent 9,770,446 B2, granted September 26, 2017. See columns 10–25 for preferred Ar and benzyl substituents. (Merck Patent GmbH). View Source
